Arglabin

Descripción general

Descripción

Arglabin is a natural product with antitumor and anti-inflammatory activity . It competitively inhibits the binding of farnesyl diphosphate to farnesyl transferase (FTase), preventing the activation of RAS proto-oncogene by preventing the incorporation of farnesyl pyrophosphate into human H-ras proteins .

Synthesis Analysis

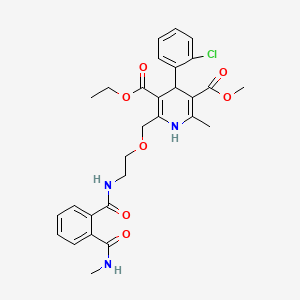

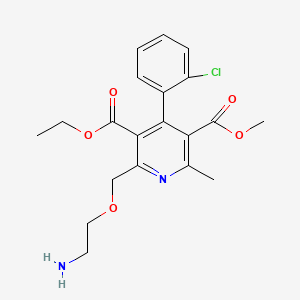

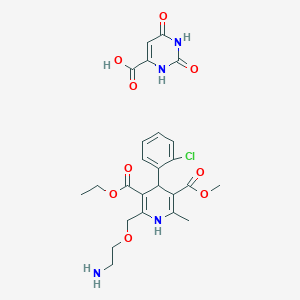

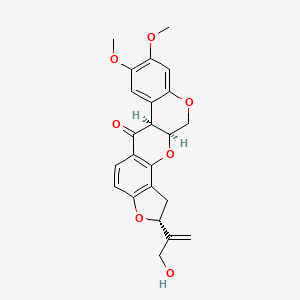

The first enantioselective synthesis of the guaianolide this compound has been developed . This synthesis involves the creation of a dimethylamino adduct, which is currently under clinical evaluation for the treatment of various cancers .Molecular Structure Analysis

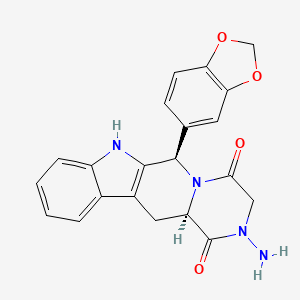

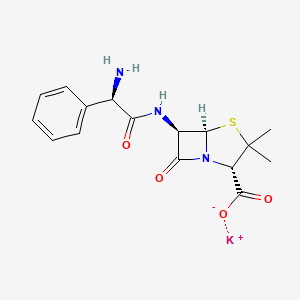

This compound is a colorless crystalline compound with a chemical structure constructed from the bicyclo [5.3.0] decane skeleton . It belongs to the guaianolides sesquiterpenes subclass .Chemical Reactions Analysis

This compound has been shown to possess anti-inflammatory activity through inhibition of the NLR Family pyrin domain-containing 3 (NLRP3) inflammasome and production of proinflammatory cytokines . Over 70 new polyfunctional derivatives of this compound have been synthesized by cyclopropantation, amination, phosphorylation, halogenations, and oxidation of the compound .Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.3 and a molecular formula of C15H18O3 . It is a colorless crystalline compound .Aplicaciones Científicas De Investigación

Actividad Antiinflamatoria

Arglabin, una lactona sesquiterpénica, ha demostrado una significativa actividad antiinflamatoria. Inhibe el inflamasoma NLRP3 (NLR Family pyrin domain-containing 3), que es crucial en la respuesta inflamatoria del cuerpo. Al reducir la producción de citoquinas proinflamatorias como la interleucina (IL)-1β e IL-18, this compound podría tratar enfermedades caracterizadas por inflamación .

Propiedades Antitumorales

La investigación ha demostrado que this compound posee propiedades antitumorales, particularmente contra el cáncer de mama, colon, ovario y pulmón. Su mecanismo implica la interrupción de la proliferación de células cancerosas, lo que lo convierte en un compuesto valioso en oncología .

Potencial de Tratamiento para COVID-19

Durante la pandemia de COVID-19, this compound atrajo atención por su potencial para mitigar la tormenta de citoquinas y el síndrome de dificultad respiratoria aguda (SDRA), ambas complicaciones graves del virus. Su capacidad para dirigirse al inflamasoma NLRP3 sugiere que this compound podría ser un agente terapéutico contra la inflamación relacionada con COVID-19 .

Efectos Radiosensibilizadores

This compound se ha identificado como que tiene efectos radiosensibilizadores, lo que significa que puede mejorar la eficacia de la radioterapia en el tratamiento de tumores. Esta propiedad es particularmente beneficiosa para reducir la dosis requerida de radiación, minimizando así los efectos secundarios .

Propiedades Fisicoquímicas para la Formulación de Fármacos

El estudio de las propiedades fisicoquímicas de this compound ha revelado que mantiene su composición química incluso después del tratamiento mecánico. Esta estabilidad es esencial para desarrollar formulaciones de fármacos, especialmente cuando se combina con otros compuestos como la arabinogalactana .

Inhibición de Ftase para Terapia del Cáncer

Como inhibidor de Ftase, this compound interrumpe la función de la proteína farnesiltransferasa, que participa en la modificación postraduccional de proteínas necesarias para la supervivencia de las células cancerosas. Este mecanismo posiciona a this compound como un fármaco prometedor en el tratamiento del cáncer de hígado, pulmón y mama .

Citotoxicidad Contra Células Cancerosas

This compound y sus derivados se han estudiado por sus efectos citotóxicos sobre las células cancerosas. Al inducir la muerte celular en las células tumorales, estos compuestos han mostrado promesa en modelos in vitro e in vivo como agentes anticancerosos potenciales .

Actividad Antimicrobiana

Los derivados sintéticos de this compound han exhibido actividad antimicrobiana, incluyendo efectos antibacterianos y antifúngicos. Esto amplía su aplicación potencial en el tratamiento de infecciones y enfermedades causadas por diversos patógenos .

Mecanismo De Acción

Target of Action

Arglabin, a natural sesquiterpene γ-lactone, primarily targets the NLR Family pyrin domain-containing 3 (NLRP3) inflammasome . It also inhibits the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . These targets play crucial roles in inflammation and cancer progression.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It inhibits the NLRP3 inflammasome, reducing the production of proinflammatory cytokines including interleukin (IL)-1β and IL-18 . By inhibiting EGFR tyrosine kinase, this compound disrupts the function of key proteins such as Ras, which are often mutated in cancer cells and drive tumor growth and survival .

Biochemical Pathways

This compound affects several biochemical pathways. It downregulates the mTOR/PI3K/Akt signaling pathway, which is involved in cell survival, growth, and proliferation . By inhibiting farnesyl transferase, this compound disrupts the post-translational modification of proteins, affecting various cellular processes .

Pharmacokinetics

Its poor water solubility might negatively influence its bioavailability .

Result of Action

This compound exhibits potent anti-inflammatory and anticancer effects. It suppresses cancer cell proliferation and induces apoptosis, or programmed cell death . It also attenuates the inflammasome-induced acute respiratory distress syndrome and/or the cytokine storm associated with COVID-19 .

Action Environment

Environmental factors can influence the action of this compound. For instance, its poor water solubility might affect its bioavailability and consequently its pharmacological activity . Structural modification of the compound to enhance water solubility could be a rational approach to improve its bioavailability .

Safety and Hazards

Direcciones Futuras

Propiedades

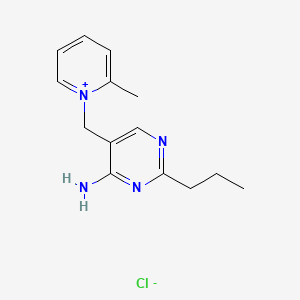

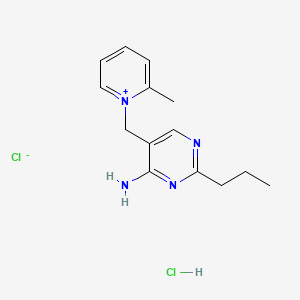

IUPAC Name |

(1R,3S,6S,10S,11R)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-8-4-7-15-11(8)12-10(9(2)13(16)17-12)5-6-14(15,3)18-15/h4,10-12H,2,5-7H2,1,3H3/t10-,11+,12-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJYAKBJSGRTHA-CUZKYEQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@]23[C@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)C(=C)C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Record name | Arglabin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arglabin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84692-91-1 | |

| Record name | Arglabin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84692-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arglabin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084692911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arglabin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGLABIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS8UOP7QZ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does arglabin exert its anticancer effects?

A1: this compound exhibits its anticancer effects through multiple mechanisms:

- Inhibition of Farnesyltransferase: this compound inhibits farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of Ras proteins. [, , ] This inhibition disrupts Ras signaling, a pathway often dysregulated in cancer cells, leading to reduced cell proliferation and increased apoptosis. [, ]

- Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines. [, ] This programmed cell death is triggered through multiple pathways, including mitochondrial dysfunction and the downregulation of the mTOR/PI3K/Akt signaling pathway. []

- Anti-inflammatory Activity: this compound demonstrates anti-inflammatory properties by inhibiting the NLRP3 inflammasome. [, ] This complex plays a critical role in the innate immune response, and its inhibition by this compound reduces the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18). [, ]

Q2: What is the significance of this compound's interaction with the NLRP3 inflammasome?

A2: this compound's ability to inhibit the NLRP3 inflammasome is particularly significant for its potential in treating inflammatory diseases and conditions like atherosclerosis. [, ] By reducing inflammation and promoting an anti-inflammatory phenotype in macrophages, this compound shows promise in mitigating the progression of these conditions. [, ]

Q3: How does this compound affect lipid metabolism?

A3: Research suggests that this compound possesses hypolipidemic effects. In studies using a rat hepatoma cell line (HTC), this compound demonstrated an ability to reduce lipid accumulation within the cells. [] Further investigations into this mechanism and its implications are ongoing. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C15H18O3, and its molecular weight is 246.29 g/mol. [, ]

Q5: Are there any notable spectroscopic characteristics of this compound?

A5: Spectroscopic analyses, including IR, UV, and NMR 13C spectroscopy, have been employed to characterize this compound. [] These techniques provide valuable insights into the compound's structure and properties. []

Q6: How stable is this compound under various conditions?

A6: The stability of this compound has been a subject of research, particularly for the development of effective formulations. Studies have investigated its stability under different conditions to optimize storage and delivery methods. [, ]

Q7: What strategies have been explored to improve the solubility and bioavailability of this compound?

A7: Enhancing this compound's water solubility is crucial for its therapeutic applications. Researchers have explored the development of nanoparticles and nanocapsules using various polymers to encapsulate and control the release of this compound. [] Additionally, complexation with agents like polyvinylpyrrolidone has been investigated to improve its solubility. []

Q8: How has computational chemistry been used in this compound research?

A8: Computational chemistry, particularly molecular modeling and docking studies, has played a role in understanding this compound's interactions with its targets, such as farnesyltransferase and the NLRP3 inflammasome. [, ] These methods provide valuable insights into the structure-activity relationships of this compound and its derivatives.

Q9: What is the impact of structural modifications on this compound's activity?

A9: Numerous this compound derivatives have been synthesized to explore the impact of structural modifications on its biological activity. [, ] These studies have identified key structural features responsible for its anticancer and other pharmacological properties. [, ]

Q10: What preclinical models have been used to evaluate this compound's efficacy?

A10: this compound's anticancer activity has been extensively studied in vitro using various cancer cell lines, including those derived from breast, lung, and liver cancers. [, , ] In vivo studies, primarily conducted on rodent models, have demonstrated this compound's ability to inhibit tumor growth and improve survival rates in various cancer types. [, , , ]

Q11: Has this compound been evaluated in clinical trials?

A11: While this compound is a registered antitumor substance in Kazakhstan and has been investigated in clinical trials for various cancer types, further research and large-scale clinical trials are needed to fully assess its efficacy and safety profile in humans. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.